

# Applications of Tetrahydroxydiboron in Sustainable Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tetrahydroxydiboron

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**Tetrahydroxydiboron** [B<sub>2</sub>(OH)<sub>4</sub>], also known as bis-boric acid, is emerging as a versatile and sustainable reagent in modern organic synthesis. Its utility is rooted in its ability to act as a reducing agent and a borylating agent under mild conditions, often utilizing water as a solvent and, in many cases, avoiding the need for metal catalysts.[1][2][3] These characteristics align with the principles of green chemistry by minimizing waste, reducing reliance on hazardous materials, and improving atom economy.[2][3] This document provides detailed application notes and experimental protocols for key sustainable transformations employing **tetrahydroxydiboron**.

## Application 1: Green Synthesis of Diboron Diolates and Tetraalkoxydiborons

The synthesis of diboron diolates, which are crucial reagents in organic synthesis, can be achieved through a highly efficient and green method starting from **tetrahydroxydiboron**. [4] This approach avoids the use of more hazardous reagents and simplifies purification, as the byproducts are volatile and easily removed.[4] The reaction is typically fast, often completed within minutes at room temperature, and is not particularly sensitive to air.[4]

## Data Presentation: Synthesis of Diboron Diolates

Entry	Diol/Phenol	Product	Time (min)	Yield (%)
1	Ethylene glycol	2,2'-Bi(1,3,2-dioxaborolane)	<5	91
2	(S)-Propylene glycol	Bis((S)-4-methyl-1,3,2-dioxaborolan-2-yl)	<5	95
3	Neopentyl glycol	Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)	<5	85
4	(2R,3R)-Butanediol	Bis((4R,5R)-4,5-dimethyl-1,3,2-dioxaborolan-2-yl)	<5	41
5	2-Methyl-1,2-propanediol	Bis(4,4-dimethyl-1,3,2-dioxaborolan-2-yl)	<5	37

Table adapted from data presented in J. Org. Chem. 2024, 89, 9, 6048–6052.[4]

## Experimental Protocol: General Procedure for Diboron Diolate Synthesis

This protocol is based on the acid-catalyzed reaction of **tetrahydroxydiboron** with a diol in the presence of trimethyl orthoformate.[4]

Materials:

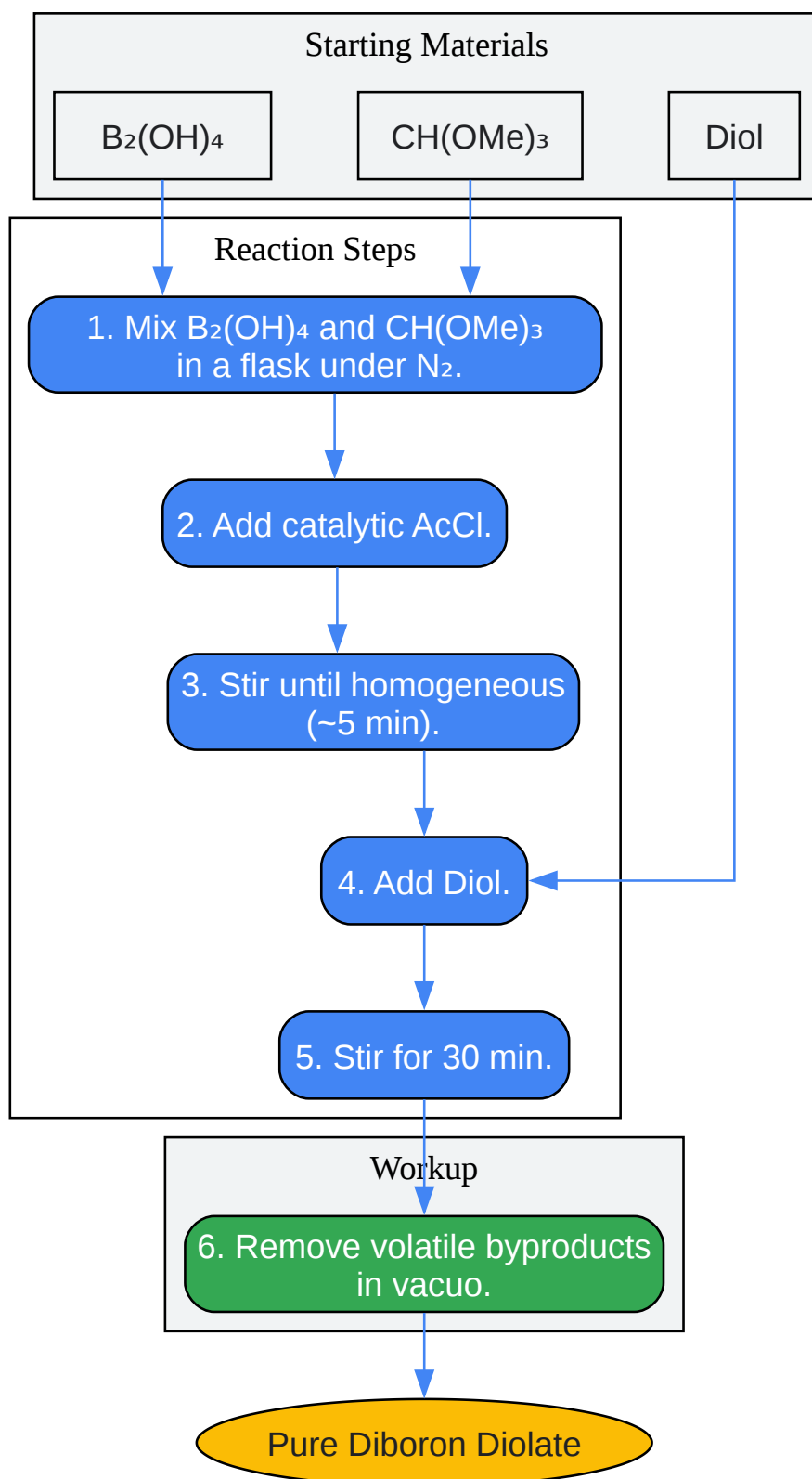
- **Tetrahydroxydiboron** ( $\text{B}_2(\text{OH})_4$ ) (1.0 equiv)
- Trimethyl orthoformate ( $\text{CH}(\text{OMe})_3$ ) (4.0 equiv)

- Acetyl chloride (AcCl) (0.02 equiv)
- Diol (2.0 equiv)
- Nitrogen (N<sub>2</sub>) gas
- Oven-dried round-bottom flask with a stir bar
- Silicone septum

Procedure:

- To the oven-dried round-bottom flask, add **tetrahydroxydiboron** (1.0 equiv), trimethyl orthoformate (4.0 equiv), and the stir bar.
- Flush the flask with N<sub>2</sub> and seal it with a silicone septum.
- Add acetyl chloride (0.02 equiv) to the mixture.
- Stir the mixture rapidly at room temperature. The reaction is complete when all the solid B<sub>2</sub>(OH)<sub>4</sub> has dissolved, which typically takes 5 minutes or less.
- Add the diol (2.0 equiv) to the reaction mixture.
- Continue stirring for an additional 30 minutes.
- Remove the solvent in vacuo using a rotary evaporator, followed by high vacuum to afford the final diboron diolate product.

## Visualization: Workflow for Diboron Diolate Synthesis



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Caption: Green synthesis of diboron diolates workflow.

## Application 2: Metal-Free Reduction of Aromatic Nitro Compounds

**Tetrahydroxydiboron** serves as an effective reducing agent for the chemoselective reduction of aromatic nitro compounds to their corresponding anilines.<sup>[5][6]</sup> This transformation can be performed under metal-free conditions, often using water as a green solvent, and displays high functional group tolerance, leaving sensitive groups like halogens, vinyls, and carbonyls intact.<sup>[5][7][8]</sup>

### Data Presentation: Metal-Free Nitroarene Reduction

Entry	Substrate	Catalyst	Solvent	Time	Yield (%)
1	Nitrobenzene	None	H <sub>2</sub> O	8 h	95
2	4-Nitrotoluene	None	H <sub>2</sub> O	8 h	99
3	4-Nitroanisole	None	H <sub>2</sub> O	8 h	98
4	4-Chloronitrobenzene	None	H <sub>2</sub> O	8 h	96
5	3-Nitrobenzonitrile	None	H <sub>2</sub> O	8 h	92
6	3-Nitrostyrene	4,4'-Bipyridine	H <sub>2</sub> O/THF	5 min	99
7	4-Nitroacetophenone	4,4'-Bipyridine	H <sub>2</sub> O/THF	5 min	98

Data compiled from Synthesis 2018, 50, 1765-1768 and J. Org. Chem. 2022, 87, 910-919.<sup>[5][7]</sup>

## Experimental Protocol: Metal-Free Reduction of Nitroarenes in Water

This protocol is adapted from a procedure for the metal-free reduction of nitro aromatics using  $B_2(OH)_4$  in water.<sup>[7]</sup>

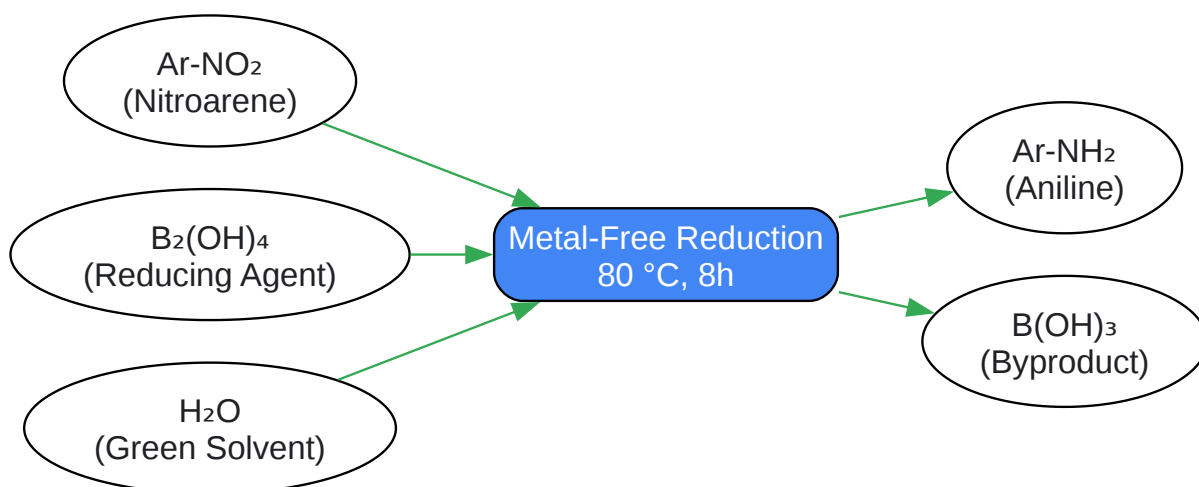
#### Materials:

- Aromatic nitro compound (1.0 equiv)
- **Tetrahydroxydiboron** ( $B_2(OH)_4$ ) (5.0 equiv)
- Deionized water
- Reaction vessel (e.g., screw-capped vial) with a stir bar

#### Procedure:

- In the reaction vessel, combine the aromatic nitro compound (1.0 equiv), **tetrahydroxydiboron** (5.0 equiv), and deionized water.
- Seal the vessel and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 8 hours.
- After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the corresponding aniline.

## Visualization: Sustainable Reduction of Nitroarenes



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Caption: Metal-free reduction of nitroarenes using B<sub>2</sub>(OH)<sub>4</sub>.

## Application 3: Rhodium-Catalyzed Transfer Hydrogenation of Arenes

**Tetrahydroxydiboron** can be used as a hydrogen source in the rhodium-catalyzed transfer hydrogenation of arenes.<sup>[1]</sup> This method avoids the need for high-pressure hydrogen gas, making it a safer and more accessible alternative for the synthesis of saturated cyclic compounds.<sup>[1]</sup> The reaction demonstrates good functional group tolerance and controllable chemoselectivity.<sup>[1]</sup>

## Data Presentation: Transfer Hydrogenation of Functionalized Arenes

Entry	Substrate	Product	Time (h)	Yield (%)
1	Phenylboronic acid pinacol ester	Cyclohexylboronic acid pinacol ester	12	99
2	4-Methylphenylboronic acid pinacol ester	4-Methylcyclohexylboronic acid pinacol ester	12	98
3	4-Methoxyphenylboronic acid pinacol ester	4-Methoxycyclohexylboronic acid pinacol ester	12	95
4	Biphenyl	Cyclohexylbenzene	24	85
5	Naphthalene	Tetralin	12	99

Table adapted from data presented in Org. Lett. 2021, 23, 5, 1910–1914.[1]

## Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation

This protocol is a general representation based on the rhodium-catalyzed transfer hydrogenation of arenes.[1]

Materials:

- Arene substrate (1.0 equiv)
- **Tetrahydroxydiboron** ( $\text{B}_2(\text{OH})_4$ ) (5.0 equiv)
- $[\text{Rh}(\text{OH})(\text{cod})]_2$  (1.25 mol%)
- 1,4-Dioxane

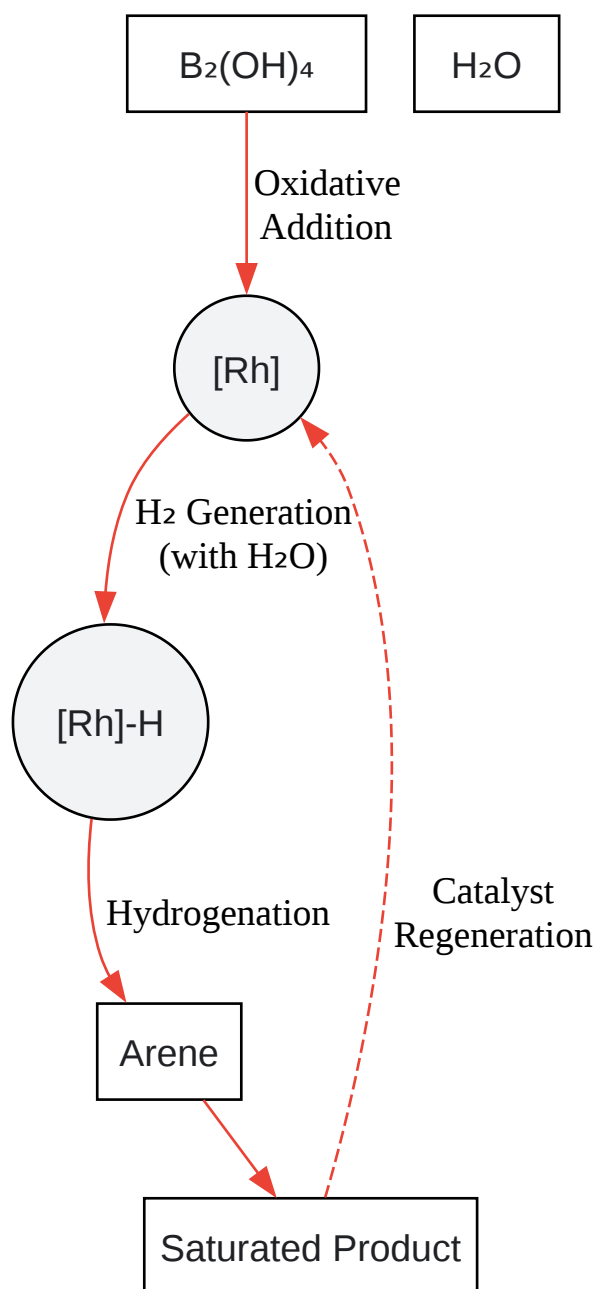


- Water
- Reaction tube with a stir bar

Procedure:

- To the reaction tube, add the arene substrate (1.0 equiv), **tetrahydroxydiboron** (5.0 equiv),  $[\text{Rh}(\text{OH})(\text{cod})]_2$  (1.25 mol%), and the stir bar.
- Evacuate and backfill the tube with nitrogen three times.
- Add 1,4-dioxane and water via syringe.
- Seal the tube and place it in a preheated oil bath at 80 °C.
- Stir the reaction mixture for the specified time (12-24 hours).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
- Combine the organic layers, dry, filter, and concentrate.
- Purify the residue by flash chromatography to yield the hydrogenated product.

## Visualization: Catalytic Transfer Hydrogenation Cycle



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Caption: Rhodium-catalyzed transfer hydrogenation cycle.

## Application 4: Sustainable Miyaura Borylation

The Miyaura borylation, a key reaction for forming carbon-boron bonds, can be made more sustainable by using **tetrahydroxydiboron** instead of bis(pinacolato)diboron ( $B_2Pin_2$ ).<sup>[9]</sup> This approach is more atom-economical and avoids the generation of pinacol waste, which can

complicate purification.[9] The direct formation of boronic acids simplifies the overall process, especially in multi-step syntheses.[9]

## Data Presentation: Miyaura Borylation with $B_2(OH)_4$

Entry	Aryl Halide	Base	Catalyst	Yield (%)
1	4-Bromotoluene	KOAc	XPhos Pd-G2	High
2	4-Chlorobenzonitrile	KOAc	XPhos Pd-G2	High
3	2-Bromopyridine	$K_3PO_4$	XPhos Pd-G2	>95
4	4-Iodoanisole	$K_3PO_4$	Bedford-type palladacycle	93

Qualitative and quantitative data compiled from ACS publications and other sources.[9]

## Experimental Protocol: One-Pot Borylation/Suzuki Coupling

This protocol describes a two-step, one-pot borylation and Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl/heteroaryl halide (1.0 equiv)
- **Tetrahydroxydiboron** ( $B_2(OH)_4$ ) (1.5 equiv)
- Potassium phosphate ( $K_3PO_4$ ) (3.0 equiv)
- XPhos Pd-G2 catalyst (2 mol%)
- Ethylene glycol (5.0 equiv)
- Aryl/heteroaryl halide for coupling (1.2 equiv)

- 1,4-Dioxane
- Water

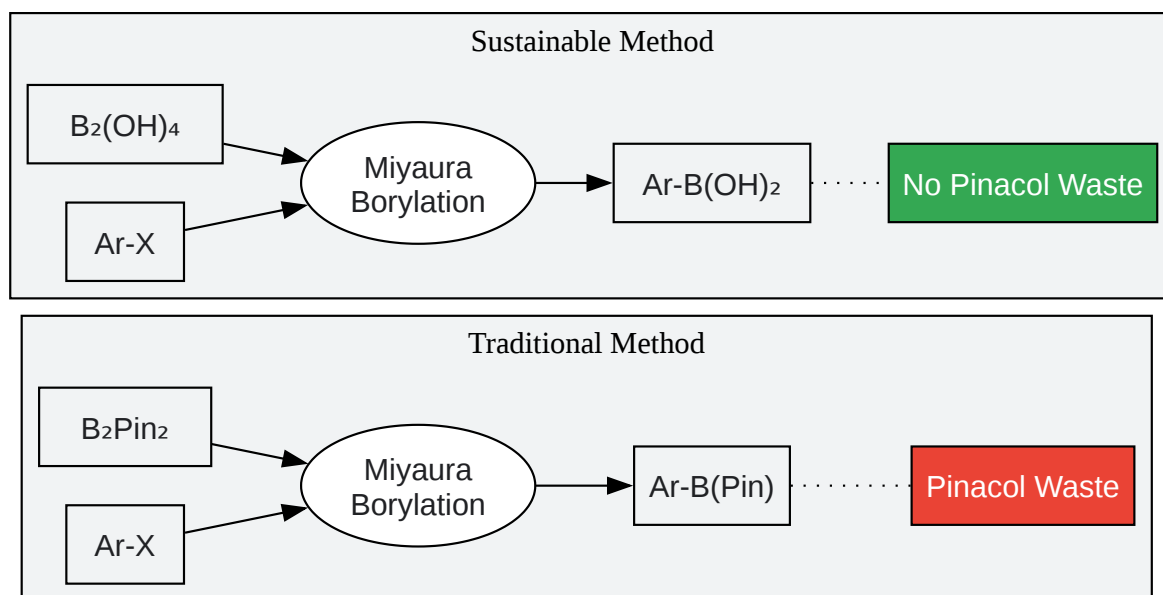
#### Procedure: Step 1: Borylation

- In a reaction vessel, combine the first aryl/heteroaryl halide (1.0 equiv),  $B_2(OH)_4$  (1.5 equiv),  $K_3PO_4$  (3.0 equiv), and the palladium catalyst.
- Add ethylene glycol and 1,4-dioxane.
- Heat the mixture at 80 °C for 1 hour.

#### Step 2: Suzuki-Miyaura Coupling

- Cool the reaction mixture to room temperature.
- Add the second aryl/heteroaryl halide (1.2 equiv) and water.
- Heat the mixture at 100 °C until the reaction is complete (monitored by TLC or LC-MS).
- Cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry, and concentrate.
- Purify the crude product by column chromatography.

## Visualization: Atom Economy in Borylation



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